An In-depth Technical Guide to the Physicochemical Properties of 2,4-Di-tert-pentylphenol
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Di-tert-pentylphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Di-tert-pentylphenol (CAS No. 120-95-6). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.
Core Physicochemical Data
2,4-Di-tert-pentylphenol is a substituted phenolic compound with applications as an intermediate in the synthesis of antioxidants, UV absorbers, and other specialty chemicals.[1][2] A thorough understanding of its physicochemical properties is essential for its effective use in research and industrial applications.
General and Physical Properties
The fundamental physical and chemical characteristics of 2,4-Di-tert-pentylphenol are summarized in the following table. These properties are crucial for handling, storage, and application of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₆O | [3][4][5][6] |
| Molecular Weight | 234.38 g/mol | [3][4][5] |
| Appearance | Yellow solid with a phenol-like odor. | [7] |
| Melting Point | 25 - 27 °C | [7][8][9][10] |
| Boiling Point | 256 °C at 760 mmHg; 169-170 °C at 22 mmHg | [7][8][9] |
| Density | 0.930 g/cm³ at 20-25 °C | [7][8][9] |
| Vapor Pressure | 0.00167 - 0.002 mmHg at 25 °C | [7][8] |
| Refractive Index | 1.495 - 1.508 | [8][9][10] |
| Flash Point | >230 °F (>110 °C) | [8][9] |
Solubility and Partitioning Properties
The solubility and partitioning behavior of 2,4-Di-tert-pentylphenol are critical for understanding its environmental fate, bioavailability, and formulation characteristics.
| Property | Value | Reference(s) |
| Water Solubility | Insoluble; 3 mg/L at 21 °C | [7][8] |
| pKa | 10.88 - 11.00 (Predicted) | [7][8] |
| LogP (Octanol-Water Partition Coefficient) | 5.92 | [7] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to chemical research and development. The following sections detail standard methodologies for measuring the key properties of solid organic compounds like 2,4-Di-tert-pentylphenol.
Melting Point Determination (Capillary Method)
The melting point is a key indicator of a substance's purity.[9] The capillary method is a widely used and reliable technique.[9]
Principle: A small, powdered sample of the solid is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.[9]
Procedure:
-
Sample Preparation: A small amount of the compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or digital temperature sensor.[9]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[10]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the substance.[9][10]
Boiling Point Determination (Thiele Tube Method)
For compounds that are liquid at or near room temperature, or for determining the boiling point of a melted solid, the Thiele tube method is a common micro-scale technique.
Principle: A small amount of the liquid is heated, and the temperature at which its vapor pressure equals the atmospheric pressure is determined by observing the cessation of bubble evolution from an inverted capillary tube.[11]
Procedure:
-
Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[11]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11]
-
Heating: The Thiele tube is gently heated, causing the temperature of the sample to rise.[11]
-
Observation: As the liquid boils, a stream of bubbles will emerge from the inverted capillary. The heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[11]
Density Determination (Volume Displacement Method)
The density of a solid can be determined by measuring its mass and the volume of liquid it displaces.[3][8]
Principle: Based on Archimedes' principle, the volume of a solid can be determined by the volume of a liquid it displaces when submerged.[8]
Procedure:
-
Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.[8]
-
Initial Volume: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water for water-insoluble solids), and the initial volume is recorded.[8]
-
Volume Displacement: The weighed solid is carefully submerged in the liquid in the graduated cylinder, ensuring no splashing. The final volume is recorded.[8]
-
Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.[3]
Solubility Determination
A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and functional groups present in a molecule.[7][12]
Principle: "Like dissolves like." Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The presence of acidic or basic functional groups can be inferred from solubility in aqueous acids and bases.
Procedure:
-
Water Solubility: A small amount of the compound is added to water and shaken vigorously.[12] If it dissolves, its pH is tested with litmus paper.
-
Aqueous Base Solubility (5% NaOH): If insoluble in water, the compound is tested for solubility in a dilute sodium hydroxide solution. Solubility suggests the presence of an acidic functional group, such as a phenol.[12]
-
Aqueous Acid Solubility (5% HCl): If insoluble in water and aqueous base, the compound is tested for solubility in a dilute hydrochloric acid solution. Solubility indicates the presence of a basic functional group.[12]
pKa Determination (Spectrophotometric Method)
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For chromophoric compounds like phenols, UV-Vis spectrophotometry is a common method for pKa determination.[13][14]
Principle: The absorbance of a solution of the phenolic compound is measured at various pH values. The pKa is the pH at which the concentrations of the acidic (protonated) and basic (deprotonated) forms are equal, which corresponds to the inflection point of the absorbance vs. pH curve.[5][14]
Procedure:
-
Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of the phenolic compound is also prepared.[14]
-
Spectra Measurement: A constant aliquot of the stock solution is added to each buffer solution, and the UV-Vis absorbance spectrum is recorded for each. The wavelength of maximum absorbance for either the protonated or deprotonated form is identified.[13][14]
-
Data Plotting: The absorbance at the chosen wavelength is plotted against the pH of the solutions.[14]
-
pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is determined from the pH at the inflection point of this curve.[5][14]
Biological Activity and Signaling Pathways
While 2,4-Di-tert-pentylphenol is primarily utilized as a chemical intermediate, the structurally similar compound, 2,4-Di-tert-butylphenol (2,4-DTBP), has been shown to exhibit biological activities, including acting as an activator of the Retinoid X Receptor (RXR).[15][16] RXR is a nuclear receptor that plays a crucial role in regulating various physiological processes.[16] Although direct evidence for 2,4-Di-tert-pentylphenol's interaction with specific signaling pathways is not extensively documented, its structural similarity to 2,4-DTBP suggests a potential for biological activity that warrants further investigation.
The following diagram illustrates a general workflow for screening a compound like 2,4-Di-tert-pentylphenol for potential biological activity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. wjec.co.uk [wjec.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Di-tert-pentylphenol | C16H26O | CID 8455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 9. almaaqal.edu.iq [almaaqal.edu.iq]
- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 14. pharmaguru.co [pharmaguru.co]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
